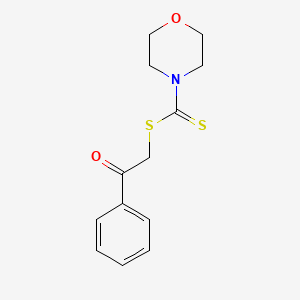

2-oxo-2-phenylethyl morpholine-4-carbodithioate

Description

Contemporary Significance of Morpholine-Containing Scaffolds in Chemical Synthesis

The morpholine (B109124) ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry and organic synthesis. nih.govnih.govnih.gov Its prevalence in a wide array of approved drugs and biologically active molecules underscores its importance. nih.gove3s-conferences.org The utility of the morpholine moiety can be attributed to several key factors, including its advantageous physicochemical, biological, and metabolic properties. nih.gov

In drug design, the incorporation of a morpholine ring can enhance the potency of a molecule through specific interactions with target proteins. nih.govacs.org Furthermore, it often improves the pharmacokinetic profile of a compound, contributing to better solubility, metabolic stability, and bioavailability. nih.govnih.gov The morpholine scaffold is versatile and can be readily introduced into molecules through various synthetic routes. nih.govnih.gov This versatility has led to its inclusion in a broad spectrum of therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antimicrobial drugs. nih.gove3s-conferences.org For instance, the antibiotic linezolid (B1675486) and the anticancer agent gefitinib (B1684475) are prominent examples of drugs that feature a morpholine core. wikipedia.orgchemicalbook.com

The role of the morpholine ring in central nervous system (CNS) drug discovery is also noteworthy. acs.orgnih.gov Its well-balanced lipophilic-hydrophilic character and flexible chair-like conformation contribute to its ability to cross the blood-brain barrier, a critical attribute for CNS-active compounds. acs.orgnih.gov The development of morpholine-containing compounds for treating mood disorders, pain, and neurodegenerative diseases is an active area of research. acs.org

The table below summarizes the key attributes and applications of the morpholine scaffold in chemical synthesis.

| Attribute | Significance in Chemical Synthesis | Example Applications |

| Physicochemical Properties | Improves solubility and pharmacokinetic profiles. nih.govnih.gov | Drug development, agrochemicals. e3s-conferences.org |

| Biological Activity | Acts as a pharmacophore, enhancing potency. nih.govacs.org | Anticancer, anti-inflammatory, antiviral drugs. nih.gove3s-conferences.org |

| Synthetic Accessibility | Readily incorporated via various synthetic methods. nih.govnih.gov | Building block for complex molecules. wikipedia.orgchemicalbook.com |

| Structural Features | Provides a flexible yet stable scaffold. acs.orgnih.gov | CNS drug discovery. acs.orgnih.gov |

Fundamental Principles and Diverse Reactivity of Carbodithioate Functional Groups

The carbodithioate functional group, often referred to as a dithiocarbamate (B8719985) when derived from a secondary amine, is characterized by the presence of a central carbon atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and a nitrogen atom. Dithiocarbamates are a class of organosulfur compounds with a wide range of applications in both industrial and academic settings. nih.govacs.org

The synthesis of dithiocarbamates is typically straightforward and efficient. A common method involves the reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. nih.gov This salt can then be reacted with an alkyl halide to yield the corresponding dithiocarbamate ester. acs.orgorganic-chemistry.org Several one-pot, multi-component reactions have been developed to streamline their synthesis, highlighting the atom economy and efficiency of these methods. acs.orgorganic-chemistry.orgacs.org

The reactivity of the carbodithioate group is diverse. The sulfur atoms can act as nucleophiles, and the group can serve as a ligand to form stable complexes with a variety of metal ions. nih.govnih.gov This chelating ability is a key feature of dithiocarbamates and is exploited in various applications, including their use as vulcanization accelerators in the rubber industry and as linkers in solid-phase organic synthesis. acs.org In organic synthesis, dithiocarbamates are valuable intermediates for the preparation of other sulfur-containing compounds. nih.gov They have also found applications in reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.gov

The table below outlines the fundamental aspects of the carbodithioate functional group.

| Aspect | Description |

| Structure | Contains a central carbon atom bonded to two sulfur atoms and a nitrogen atom. |

| Synthesis | Commonly synthesized from a secondary amine, carbon disulfide, and an alkylating agent. acs.orgnih.govorganic-chemistry.org |

| Reactivity | The sulfur atoms exhibit nucleophilic character, and the group acts as a chelating ligand for metals. nih.govnih.gov |

| Applications | Used in polymer chemistry, as synthetic intermediates, and in materials science. nih.govacs.org |

Academic Research Trajectories Focused on 2-Oxo-2-phenylethyl morpholine-4-carbodithioate

While specific research focused solely on this compound is not extensively documented in publicly available literature, academic research trajectories can be inferred by examining studies on closely related compounds. These studies typically revolve around the synthesis, structural characterization, and exploration of the potential applications of novel molecules containing the constituent functional groups.

One likely research direction is the synthesis and structural analysis of the title compound. The synthesis would likely follow the general procedure for dithiocarbamate ester formation: the reaction of morpholine with carbon disulfide to form the morpholine-4-carbodithioate salt, followed by alkylation with 2-bromo-1-phenylethan-1-one (phenacyl bromide). acs.orgorganic-chemistry.org Detailed structural characterization would then be carried out using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. The crystal structure of the related compound, 2-oxo-2-phenylethyl diisopropylcarbamate, has been reported, providing a basis for comparison of the molecular geometry and intermolecular interactions. nih.gov

Another significant area of investigation would be the coordination chemistry of this compound. The dithiocarbamate moiety is an excellent ligand for a wide range of metal ions. nih.govnih.gov Research has been conducted on lanthanide(III) complexes of morpholine-4-carbodithioate, revealing interesting coordination geometries and potential applications in materials science. rsc.orgresearchgate.net It is plausible that researchers would explore the complexation of the title compound with various transition metals and lanthanides to synthesize novel coordination compounds with potentially interesting magnetic, optical, or catalytic properties.

Finally, the biological evaluation of this compound would be a logical progression, given the well-established biological activities of both morpholine and dithiocarbamate derivatives. nih.govacs.org Research into the biological activities of morpholine-containing compounds is extensive, with applications in various therapeutic areas. nih.govnih.gove3s-conferences.org Similarly, dithiocarbamates have been investigated for their potential as anticancer and antimicrobial agents. acs.org Therefore, it is conceivable that the title compound would be screened for a range of biological activities.

The table below summarizes potential research trajectories for this compound.

| Research Trajectory | Focus | Rationale |

| Synthesis and Structural Analysis | Development of synthetic routes and detailed characterization of the molecule's structure. | Fundamental to understanding the compound's properties and reactivity. |

| Coordination Chemistry | Investigation of the compound's ability to form metal complexes. | The dithiocarbamate group is a strong metal chelator, suggesting potential for novel materials. rsc.orgresearchgate.net |

| Biological Evaluation | Screening for potential therapeutic activities. | Both morpholine and dithiocarbamate moieties are present in many biologically active compounds. nih.govacs.org |

Structure

3D Structure

Properties

IUPAC Name |

phenacyl morpholine-4-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c15-12(11-4-2-1-3-5-11)10-18-13(17)14-6-8-16-9-7-14/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSQNMWWTMNITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)SCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354125 | |

| Record name | 4-Morpholinecarbodithioic acid, 2-oxo-2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24372-61-0 | |

| Record name | 4-Morpholinecarbodithioic acid, 2-oxo-2-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, their connectivity and spatial arrangement can be determined.

The ¹H NMR spectrum of 2-oxo-2-phenylethyl morpholine-4-carbodithioate is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the methylene (B1212753) bridge, and the morpholine (B109124) ring.

Phenyl Protons: The protons on the monosubstituted benzene (B151609) ring would typically appear in the aromatic region, between δ 7.0 and 8.0 ppm. The protons ortho to the carbonyl group are expected to be the most deshielded and appear at the downfield end of this region, likely as a multiplet. The meta and para protons would resonate at slightly higher fields.

Methylene Protons (-S-CH₂-C=O): The two protons of the methylene group adjacent to both the sulfur atom and the carbonyl group would be significantly deshielded and are expected to appear as a singlet around δ 4.0-5.0 ppm.

Morpholine Protons: The eight protons of the morpholine ring would likely appear as two distinct multiplets in the region of δ 3.5-4.5 ppm. Due to the restricted rotation around the C-N bond of the dithiocarbamate (B8719985) group, the protons on the nitrogen side (-N-CH₂) may have a different chemical shift from those on the oxygen side (-O-CH₂). The chair conformation of the morpholine ring could also lead to further splitting patterns.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (ortho) | ~7.8-8.0 | Multiplet |

| Phenyl (meta, para) | ~7.2-7.6 | Multiplet |

| -S-CH₂-C=O | ~4.0-5.0 | Singlet |

| Morpholine (-N-CH₂) | ~3.8-4.2 | Multiplet |

| Morpholine (-O-CH₂) | ~3.5-3.9 | Multiplet |

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear significantly downfield, expected in the range of δ 190-200 ppm.

Dithiocarbamate Carbon (C=S): The carbon of the carbodithioate group is also expected to be in the downfield region, typically around δ 195-205 ppm.

Phenyl Carbons: The aromatic carbons would resonate in the δ 120-140 ppm region. The carbon attached to the carbonyl group (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Methylene Carbon (-S-CH₂-C=O): The methylene carbon is expected to appear in the range of δ 40-50 ppm.

Morpholine Carbons: The four carbon atoms of the morpholine ring would likely show two distinct signals in the δ 45-70 ppm range, corresponding to the carbons adjacent to the nitrogen and oxygen atoms.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O | ~190-200 |

| C=S | ~195-205 |

| Phenyl (ipso) | ~135-140 |

| Phenyl (ortho, meta, para) | ~125-135 |

| -S-CH₂-C=O | ~40-50 |

| Morpholine (-N-CH₂) | ~48-55 |

| Morpholine (-O-CH₂) | ~65-70 |

To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular framework, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between the different protons within the phenyl ring and within the morpholine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish one-bond correlations between protons and their directly attached carbons. This would definitively link the proton signals of the methylene and morpholine groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (two- and three-bond) correlations between protons and carbons. Key expected correlations would include the methylene protons to the carbonyl carbon and the ipso-carbon of the phenyl ring, as well as the morpholine protons to the dithiocarbamate carbon.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

C=O Stretch: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group is expected in the region of 1680-1700 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond in the dithiocarbamate moiety would likely appear around 1450-1500 cm⁻¹.

C=S Stretch: The thiocarbonyl group (C=S) typically shows a weaker absorption in the range of 1000-1250 cm⁻¹.

C-O-C Stretch: The ether linkage in the morpholine ring would exhibit a characteristic stretching vibration around 1100-1120 cm⁻¹.

Aromatic C-H and C=C Stretches: The phenyl group would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Expected IR Data:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1680-1700 | Strong |

| C-N (Dithiocarbamate) | ~1450-1500 | Medium-Strong |

| C=S (Thiocarbonyl) | ~1000-1250 | Medium-Weak |

| C-O-C (Ether) | ~1100-1120 | Strong |

| Aromatic C-H | >3000 | Medium-Weak |

| Aromatic C=C | ~1450-1600 | Medium-Weak |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

The expected molecular weight of this compound (C₁₃H₁₅NO₂S₂) is approximately 297.05 g/mol .

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, which would be expected to be C₁₃H₁₅NO₂S₂, thus confirming the identity of the compound.

Expected HRMS Data:

| Ion | Expected Exact Mass |

| [M+H]⁺ | ~298.0617 |

| [M+Na]⁺ | ~320.0437 |

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the bonds adjacent to the carbonyl and dithiocarbamate groups. Common fragments would be expected to correspond to the phenacyl cation ([C₆H₅COCH₂]⁺, m/z 105) and the morpholine-4-carbodithioate fragment or rearrangements thereof.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for characterizing the electronic properties of this compound. This method provides valuable insights into the molecule's chromophoric systems and the electronic transitions that occur upon absorption of ultraviolet or visible light. The UV-Vis spectrum of this compound is primarily dictated by the presence of two key chromophores: the phenacyl group (C₆H₅C(O)CH₂–) and the morpholine-4-carbodithioate moiety (–C(S)S–N(CH₂CH₂)₂O).

The phenacyl group contains a benzene ring conjugated with a carbonyl group. This arrangement gives rise to characteristic electronic transitions. The intense absorption bands, typically observed in the lower wavelength region of the UV spectrum, are attributed to π → π* transitions within the aromatic ring and the C=O group. A less intense, longer-wavelength absorption, often appearing as a shoulder, is generally assigned to the n → π* transition of the carbonyl group's non-bonding electrons.

The morpholine-4-carbodithioate group is another significant chromophore within the molecule. The dithiocarbamate functionality (–N–C(S)S–) is known to exhibit strong UV absorptions. These absorptions are typically ascribed to intra-ligand charge transfer transitions. Specifically, intense π → π* transitions are associated with the S=C–S group, and lower energy n → π* transitions can also be observed. The electronic environment of the dithiocarbamate group, including its S-alkylation with the 2-oxo-2-phenylethyl group, influences the precise wavelengths of these absorptions.

Detailed analysis of the absorption maxima (λmax) and the corresponding molar absorptivity (ε) values allows for a comprehensive understanding of the compound's electronic structure and can be used for quantitative analysis and purity assessment.

| Chromophore | Expected Electronic Transition | Typical Absorption Region (nm) |

| Phenacyl Group (Benzene Ring) | π → π | ~240-280 |

| Phenacyl Group (Carbonyl) | n → π | ~300-330 |

| Dithiocarbamate Group | π → π | ~250-290 |

| Dithiocarbamate Group | n → π | ~330-360 |

In Depth Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Data Collection and Processing

The crystallographic data for 2-oxo-2-phenylethyl morpholine-4-carbodithioate were obtained from a single crystal of the compound. The data collection was performed using a Bruker SMART 1000 CCD area-detector diffractometer. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was utilized for the diffraction experiment. The data were collected at a temperature of 293(2) K. A total of 6413 reflections were collected, of which 2697 were unique. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.

Crystallographic Parameters: Crystal System, Space Group, and Unit Cell Dimensions

The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. The specific space group was determined to be P2₁/c, a common centrosymmetric space group for organic molecules. The unit cell dimensions and other crystal data are summarized in the interactive table below.

| Parameter | Value |

| Chemical formula | C₁₃H₁₅NO₂S₂ |

| Formula weight | 281.39 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.024(2) |

| b (Å) | 11.231(2) |

| c (Å) | 12.181(2) |

| α (°) | 90 |

| β (°) | 99.19(3) |

| γ (°) | 90 |

| Volume (ų) | 1352.0(5) |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.382 |

| Absorption coefficient (mm⁻¹) | 0.410 |

| F(000) | 592 |

Detailed Molecular Conformation and Geometry in the Crystalline State

The solid-state structure of this compound reveals a specific and stable molecular conformation. The arrangement of the constituent rings and functional groups is dictated by a combination of steric and electronic effects, which are reflected in the observed bond lengths, bond angles, and dihedral angles.

Conformational Analysis of the Morpholine (B109124) Ring System

The morpholine ring within the structure adopts a stable chair conformation. ugr.esiucr.orgrsc.org This is the most common and lowest energy conformation for such six-membered heterocyclic systems. In this arrangement, the substituent at the nitrogen atom, the carbodithioate group, occupies an equatorial position to minimize steric hindrance. The four carbon atoms of the morpholine ring exhibit only slight deviation from coplanarity, which is characteristic of the chair form. ugr.esiucr.orgrsc.org

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is stabilized by a network of weak intermolecular and intramolecular interactions. ugr.esrsc.org Notably, weak intramolecular C—H···S hydrogen bonds are observed, which contribute to the stability of the molecular conformation. ugr.esiucr.orgrsc.org In the crystal lattice, molecules are further linked by weak intermolecular hydrogen-bonding interactions, creating a stable three-dimensional supramolecular architecture. ugr.es These non-covalent interactions are directional and play a key role in determining the final crystal packing motif.

Analysis of Weak Intramolecular and Intermolecular C—H···S Hydrogen Bonds

Weak hydrogen bonds involving sulfur as an acceptor (C—H···S) play a significant role in the crystal engineering and supramolecular assembly of sulfur-containing compounds. In the family of morpholine-4-carbodithioates, both intramolecular and intermolecular C—H···S interactions are observed, contributing to conformational stability and the formation of larger structural motifs.

For instance, in the crystal structure of (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate, an intramolecular C–H···S hydrogen bond is noted. nih.gov Similarly, (6-Methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate also features an intramolecular C—H···S hydrogen bond. nih.gov These intramolecular interactions help to lock the conformation of the molecule.

Investigation of C—H···O and C—H···π Interactions

Alongside C—H···S bonds, interactions with oxygen atoms and aromatic π-systems are critical in defining the supramolecular architecture of these compounds.

C—H···O Interactions: These interactions are prevalent in the crystal structures of related morpholine carbodithioates. In (2-Oxo-2H-benzo[h]chromen-4-yl)methyl morpholine-4-carbodithioate, weak intermolecular C—H···O interactions link molecules into corrugated layers. nih.govresearchgate.net A similar pattern is seen in the bromo-substituted coumarin (B35378) derivative, where C—H···O interactions, in conjunction with C—H···S bonds, form R22(8) ring motifs. nih.gov In the crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate, which shares the phenacyl group, weak C—H⋯O hydrogen bonds are responsible for linking molecules into infinite supramolecular layers. nih.gov

C—H···π Interactions: These are weaker non-covalent interactions where a C-H bond acts as a donor to a π-system. In the crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate, a short C—H···C contact is observed, which is described as a non-classical hydrogen bond towards the π-system of a carbonyl group (C=O). nih.gov Given the presence of the phenyl ring in the title compound, it is plausible that C—H···π interactions involving this aromatic ring would further stabilize the crystal packing.

Role of Van der Waals Forces and π-π Stacking in Crystal Stability

π-π Stacking: The presence of aromatic rings in these molecules facilitates π-π stacking interactions, which are a major contributor to crystal stability. In (2-Oxo-2H-benzo[h]chromen-4-yl)methyl morpholine-4-carbodithioate, the crystal packing exhibits π–π interactions with centroid-to-centroid distances between benzene (B151609) rings of neighboring molecules measured at 3.644(1) Å and 3.677(1) Å. nih.govresearchgate.net Similarly, the structure of a methoxy-substituted analog shows π–π interactions between the fused benzene rings of the chromene system, with a shortest centroid–centroid distance of 3.5487(8) Å. nih.gov Another related fluoro-substituted compound also displays weak aromatic π–π stacking interactions with a centroid–centroid distance of 3.6940(16) Å. researchgate.net These findings strongly suggest that the phenyl ring in this compound would engage in similar π-π stacking interactions, likely playing a key role in the cohesion of its crystal structure.

Structure Refinement Metrics and Reliability Factors (R-factors, Goodness-of-Fit)

The quality and reliability of a crystal structure determination are assessed using several metrics. The R-factor (or residual factor), the weighted R-factor (wR), and the Goodness-of-Fit (S) are standard indicators.

A lower R-factor indicates a better agreement between the observed diffraction data and the calculated model. For a series of related morpholine-4-carbodithioate structures, these values demonstrate high-quality refinements.

| Compound | R[F2 > 2σ(F2)] | wR(F2) | Goodness-of-Fit (S) | Reference |

|---|---|---|---|---|

| (2-Oxo-2H-benzo[h]chromen-4-yl)methyl morpholine-4-carbodithioate | 0.038 | 0.104 | 1.05 | nih.gov |

| (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | 0.026 | 0.065 | 1.03 | nih.gov |

| (7-fluoro-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | 0.048 | 0.126 | 1.09 | researchgate.net |

| (6-Methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate | 0.027 | 0.073 | 1.06 | nih.gov |

These values, all indicating well-refined structures, suggest that a crystallographic study of this compound would be expected to yield a similarly reliable structural model.

Utilization of Crystallographic Software Suites for Structure Solution and Refinement

The determination of a crystal structure from raw diffraction data is a complex process that relies on sophisticated software packages. The solution and refinement of the structures of morpholine-4-carbodithioate derivatives consistently involve a standard suite of programs.

Data collection and processing are often performed using software provided by the diffractometer manufacturer, such as CrysAlis PRO or Bruker SMART and SAINT. nih.govnih.gov The crucial step of solving the phase problem to obtain an initial structural model is typically accomplished using programs like SHELXS97. nih.govnih.gov The subsequent refinement of this model against the experimental data is carried out with programs such as SHELXL97 or SHELXL2014. nih.govnih.gov Molecular graphics for visualization and publication are commonly generated with software like ORTEP-3, while programs such as PLATON are used for the final analysis and preparation of materials for publication. nih.gov This established workflow would undoubtedly be applied to the structural analysis of the title compound.

Comparative Analysis with Structurally Related Carbodithioates and Morpholine Derivatives

A comparative analysis reveals conserved structural features across this class of compounds. The morpholine ring, in all examined analogous structures, consistently adopts a stable chair conformation. nih.govnih.govnih.govresearchgate.net The bond lengths and angles are generally within normal ranges and show good agreement with related structures. nih.gov

A key structural parameter is the dihedral angle between the different planar moieties within the molecule. In the coumarin-containing derivatives, the dihedral angle between the 2H-chromene ring system and the morpholine ring is consistently near orthogonal, with values like 86.32(9)° and 89.09(6)°. nih.govnih.gov In 2-oxo-2-phenylethyl diisopropylcarbamate, the urethane (B1682113) function and the benzoyl group are also almost perpendicular, with a dihedral angle of 88.97(5)°. nih.gov This perpendicular arrangement appears to be a common conformational feature. Based on these data, a similar near-orthogonal relationship between the plane of the phenyl ring and the morpholine-4-carbodithioate group would be expected in the title compound.

Consideration of Crystallographic Anomalies such as Racemic Twinning

Crystallographic twinning occurs when two or more crystals intergrow in a symmetrical, non-random manner. One specific type, racemic twinning (or inversion twinning), is only possible in non-centrosymmetric space groups and can complicate structure refinement. cam.ac.uk It occurs when a crystal contains equal amounts of both enantiomers in an ordered arrangement, which can make a non-centrosymmetric structure appear centrosymmetric.

The refinement of a twinned structure requires special treatment. For racemic twinning, a twin ratio parameter (known as the Flack-x parameter) is refined. mit.edu A value close to 0 indicates the correct absolute structure has been modeled, a value near 1 suggests the inverted structure is correct, and a value around 0.5 indicates a racemic twin. mit.edu While none of the closely related morpholine carbodithioate structures analyzed here were reported as twinned, it is a potential anomaly that crystallographers must always be prepared to identify and model correctly, especially when dealing with chiral molecules or structures crystallizing in non-centrosymmetric space groups.

Theoretical and Computational Chemistry Approaches to Molecular Structure and Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Geometry Optimization and Energy Minimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its favorable balance of accuracy and computational cost.

Geometry optimization of 2-oxo-2-phenylethyl morpholine-4-carbodithioate involves finding the coordinates of its constituent atoms that correspond to the minimum energy on the potential energy surface. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until these forces become negligible. The process yields the equilibrium geometry of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

For this molecule, DFT calculations, often using a basis set such as 6-311++G(d,p), would be employed to obtain the optimized structure. The results of such a calculation would reveal the planar nature of the dithiocarbamate (B8719985) group due to resonance, the chair conformation of the morpholine (B109124) ring, and the relative orientation of the phenacyl group with respect to the rest of the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated via DFT) This table presents hypothetical but realistic data for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=S | 1.68 Å |

| Bond Length | C-N (morpholine) | 1.46 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Angle | S-C-S | 120.5° |

| Dihedral Angle | O=C-C-S | -95.2° |

Energy minimization provides the total electronic energy of the optimized structure, which is a key indicator of its thermodynamic stability.

Electronic Structure Analysis: HOMO-LUMO Energies and Molecular Electrostatic Potential (MEP) Mapping

The electronic structure of a molecule governs its reactivity. Two important concepts in this regard are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the dithiocarbamate moiety is expected to significantly influence the HOMO, while the phenacyl group would likely contribute to the LUMO.

Table 2: Frontier Molecular Orbital Energies for this compound This table presents hypothetical but realistic data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.36 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green denotes regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the sulfur atoms of the dithiocarbamate group, identifying them as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Vibrational Frequency Calculations for Correlating with Spectroscopic Data

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

These calculations, typically performed at the same level of theory as the geometry optimization, provide a theoretical spectrum that can be compared with experimental results. This comparison helps in the assignment of specific spectral bands to particular vibrational modes of the molecule, such as C=O stretching, C-N stretching, and C-S stretching. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the limitations of the theoretical method, thereby improving the agreement with experimental data.

Table 3: Selected Calculated Vibrational Frequencies for this compound This table presents hypothetical but realistic data for illustrative purposes.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C=O stretch (phenacyl) | 1720 | 1685 | Strong |

| C-N stretch (dithiocarbamate) | 1485 | 1455 | Strong |

| C-O-C stretch (morpholine) | 1125 | 1102 | Medium |

| C=S stretch | 1050 | 1029 | Strong |

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

Molecules with rotatable single bonds can exist in multiple conformations. Understanding the conformational landscape of this compound is crucial as different conformers can have different energies and properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful techniques for exploring this landscape. MM methods use a simpler, classical mechanical model to calculate the energy of a molecule, making them suitable for scanning the potential energy surface by systematically rotating bonds. This can identify various low-energy conformers.

MD simulations, on the other hand, simulate the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic view of the molecule's behavior and can reveal the relative populations of different conformers at a given temperature, as well as the energy barriers for interconversion between them. For this compound, these simulations would focus on the rotation around the C-S and C-C single bonds connecting the main functional groups.

Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors

Based on the energies of the frontier molecular orbitals and other electronic properties, several quantum chemical descriptors can be calculated to predict the reactivity and selectivity of a molecule. These descriptors provide a quantitative measure of various aspects of chemical behavior.

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): The resistance to change in electron distribution, calculated as (I - A) / 2.

Softness (S): The reciprocal of hardness (1 / η), indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile, calculated as χ² / (2η).

These descriptors for this compound would be derived from its calculated HOMO and LUMO energies, providing a theoretical framework for understanding its reactivity in various chemical reactions.

Table 4: Calculated Quantum Chemical Descriptors for this compound This table presents hypothetical but realistic data for illustrative purposes, derived from the values in Table 2.

| Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

| Softness (S) | 0.46 |

| Electrophilicity Index (ω) | 3.80 |

Computational Assessment of Intermolecular Interaction Energies within Crystal Lattices

In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The stability of this lattice is determined by the intermolecular interactions between the molecules. The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal.

Chemical Reactivity and Mechanistic Pathways of the Carbodithioate Functionality

Exploration of the Compound's Role as a Versatile Synthetic Intermediate

2-oxo-2-phenylethyl morpholine-4-carbodithioate holds potential as a versatile intermediate in organic synthesis, primarily due to the reactive sites within its structure. The presence of the phenacyl group, with its electrophilic carbonyl carbon and adjacent methylene (B1212753) group, alongside the nucleophilic dithiocarbamate (B8719985) functionality, allows for a range of chemical transformations.

One significant application of similar S-phenacyl dithiocarbamates is in the synthesis of heterocyclic compounds. For instance, the core structure can serve as a precursor for the formation of thiazole (B1198619) derivatives. This typically involves a reaction where the dithiocarbamate acts as a sulfur donor and the phenacyl moiety provides the necessary carbon backbone for the cyclization process. The reaction of α-haloketones with thioamides or thioureas is a well-known method for thiazole synthesis, and this compound can be envisioned to participate in analogous transformations. researchgate.netnih.govnih.gov

The reactivity of the phenacyl group can be harnessed for various nucleophilic substitution and condensation reactions, making the compound a useful building block for more complex molecules. The methylene group adjacent to the carbonyl can be deprotonated to form an enolate, which can then participate in aldol-type reactions or be alkylated.

Table 1: Potential Synthetic Applications of this compound

| Reaction Type | Potential Product | Reagents and Conditions |

|---|---|---|

| Heterocyclization | Thiazole derivatives | Acid or base catalysis, reaction with amines or other nucleophiles |

| Nucleophilic Acyl Substitution | Amides, esters | Reaction with amines or alcohols under appropriate conditions |

| Enolate Chemistry | Functionalized ketones | Base-mediated alkylation or aldol (B89426) condensation |

Investigation of Thioacylation and Transesterification Analogous Reactions

Analogous to transesterification, a "trans-thioesterification" type reaction could also be envisioned. In this process, the 2-oxo-2-phenylethylthio group could be exchanged with another thiol. This reaction would likely proceed through a tetrahedral intermediate formed by the nucleophilic attack of a thiol on the thiocarbonyl carbon. The equilibrium of such a reaction would be dictated by the relative stabilities of the starting materials and products, as well as the reaction conditions.

Mechanistic Studies of the Carbodithioate Group's Transformations

The transformations of the carbodithioate group in this compound are expected to follow mechanistic pathways characteristic of dithiocarbamate chemistry.

Hydrolysis: Under acidic conditions, dithiocarbamates are known to be unstable and decompose. mdpi.comnih.gov The mechanism of acid-catalyzed hydrolysis likely involves protonation of one of the sulfur atoms, followed by nucleophilic attack of water on the thiocarbonyl carbon. This leads to the formation of a tetrahedral intermediate which can then break down to release morpholine (B109124), carbon disulfide, and 2-oxo-2-phenylethanethiol. The rate of hydrolysis is generally dependent on the pH of the medium. mdpi.com

Oxidation: The dithiocarbamate moiety can be oxidized to form a thiuram disulfide. This reaction involves the formation of a disulfide bond between two dithiocarbamate molecules.

Reaction with Electrophiles: The sulfur atoms of the carbodithioate group are nucleophilic and can react with various electrophiles. For example, alkylation at the thiocarbonyl sulfur atom is a possible reaction pathway.

Intramolecular Cyclization: The proximity of the nucleophilic sulfur atoms of the dithiocarbamate to the electrophilic carbonyl carbon of the phenacyl group suggests the possibility of intramolecular cyclization under certain conditions, potentially leading to the formation of five- or six-membered heterocyclic rings containing sulfur and nitrogen. rsc.org

Stability Profile and Degradation Mechanisms under Varied Chemical Conditions

The stability of this compound is influenced by several factors, including pH, temperature, and the presence of oxidizing or reducing agents.

pH Stability: Dithiocarbamates are generally more stable in alkaline media. mdpi.com In acidic environments, they are prone to hydrolysis, leading to the decomposition of the molecule as described above. The degradation in acidic conditions typically results in the formation of the corresponding amine (morpholine) and carbon disulfide. nih.gov

Thermal Stability: Thermal analysis of dithiocarbamate complexes has shown that they undergo decomposition at elevated temperatures. nih.govresearchgate.netresearchgate.net The decomposition pathways can be complex and may involve the elimination of various fragments of the molecule. For this compound, thermal degradation could potentially lead to the formation of morpholine, styrene, carbon disulfide, and other volatile products. The exact decomposition products and temperatures would require specific experimental analysis.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Expected Stability | Primary Degradation Pathway | Potential Degradation Products |

|---|---|---|---|

| Acidic (e.g., pH < 4) | Low | Hydrolysis | Morpholine, Carbon Disulfide, 2-oxo-2-phenylethanethiol |

| Neutral (e.g., pH 7) | Moderate | Slow Hydrolysis | Morpholine, Carbon Disulfide, 2-oxo-2-phenylethanethiol |

| Alkaline (e.g., pH > 8) | High | Generally stable | - |

| Elevated Temperature | Low | Thermal Decomposition | Morpholine, Styrene, Carbon Disulfide, etc. |

| Oxidizing Agents | Moderate | Oxidation | Thiuram disulfide derivative |

It is important to note that the data presented in the tables are based on the general chemical properties of dithiocarbamates and phenacyl compounds, and specific experimental verification for this compound is necessary for a precise stability profile.

Potential Applications in Advanced Materials Chemistry and Synthetic Building Blocks

Examination of its Role as a Ligand in Metal Coordination Chemistry

The morpholine-4-carbodithioate portion of the molecule is a member of the dithiocarbamate (B8719985) (dtc) class of ligands, which are renowned for their versatility and robustness in coordination chemistry. bohrium.commdpi.com Dithiocarbamates are monoanionic ligands that typically coordinate to metal ions in a bidentate fashion through their two sulfur atoms, forming a stable four-membered chelate ring. wikipedia.org This chelating ability extends to nearly all transition metals, as well as main group elements, lanthanides, and actinides. bohrium.com

The electronic properties of dithiocarbamate ligands can be understood through two main resonance structures: a dithiocarbamate form and a thioureide form. This resonance allows them to stabilize metals in a wide array of oxidation states. bohrium.comwikipedia.org The dithiocarbamate form acts as a soft donor suitable for low-valent metals, while the thioureide form is a harder donor, capable of stabilizing high-valent metals. bohrium.com

Complexes involving the morpholine-4-carbodithioate (mdtc) ligand specifically have been synthesized with a variety of metals. Studies have documented the formation of complexes with the general formula M(mdtc)n, where 'n' corresponds to the metal's oxidation state. rsc.org The presence of the morpholine (B109124) ring, with its ether oxygen, can influence the compound's solubility and biological activity. nih.gov

The primary coordination modes for dithiocarbamate ligands like morpholine-4-carbodithioate include:

Symmetrical Chelation: The most common mode, where both sulfur atoms bind equally to the metal center. bohrium.com

Anisobidentate Coordination: Unequal M-S bond lengths, often observed in complexes where steric or electronic factors cause a distortion. bohrium.com

Monodentate Coordination: Only one sulfur atom binds to the metal center, which is less common but has been observed, for instance, in certain gold(I) complexes. acs.org

Bridging: The dithiocarbamate ligand links two or more metal centers, contributing to the formation of polynuclear complexes or coordination polymers.

Based on established dithiocarbamate chemistry, 2-oxo-2-phenylethyl morpholine-4-carbodithioate is expected to form stable complexes with a wide range of metal ions, as illustrated in the following table.

| Metal Ion | Typical Oxidation State | Example Complex Formula | Coordination Geometry (Predicted) |

|---|---|---|---|

| Copper(II) | +2 | Cu(C₁₃H₁₄NO₂S₂)₂ | Square Planar or Distorted Octahedral |

| Zinc(II) | +2 | Zn(C₁₃H₁₄NO₂S₂)₂ | Tetrahedral |

| Iron(III) | +3 | Fe(C₁₃H₁₄NO₂S₂)₃ | Octahedral |

| Cobalt(III) | +3 | Co(C₁₃H₁₄NO₂S₂)₃ | Octahedral |

| Nickel(II) | +2 | Ni(C₁₃H₁₄NO₂S₂)₂ | Square Planar |

| Praseodymium(III) | +3 | [Pr(C₁₃H₁₄NO₂S₂)₃(phen)] | Nine-coordinate |

Theoretical Considerations for its Application in Controlled Polymerization Techniques (e.g., RAFT Polymerization)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and low dispersity. The key to this process is the chain transfer agent (CTA), which mediates the polymerization. Dithiocarbamates are a well-established class of CTAs. The general structure of a RAFT CTA is Z-C(=S)S-R.

For this compound, the components would be:

Z group: The morpholine group. This group modulates the reactivity of the C=S double bond towards radical addition.

R group: The 2-oxo-2-phenylethyl (phenacyl) group. This is the free-radical leaving group that must be able to reinitiate polymerization.

The effectiveness of a RAFT CTA depends on a delicate balance of the rates of addition to the C=S bond and fragmentation of the resulting radical intermediate. The stability of the expelled R• radical is critical. The 2-oxo-2-phenylethyl radical is a resonance-stabilized radical, which is a favorable characteristic for a leaving group in RAFT polymerization. The morpholine 'Z' group is known to provide good control in the polymerization of certain monomers. Therefore, theoretically, this compound possesses the necessary structural features to function as a CTA in RAFT polymerization, controlling the polymerization of various vinyl monomers.

Evaluation as a Precursor for Novel Organic Materials with Tunable Properties

The title compound holds potential as a precursor for materials through two distinct pathways: as a single-source precursor for inorganic nanomaterials and as a building block for complex organic structures.

Firstly, metal complexes of dithiocarbamates are increasingly used as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. mdpi.com For instance, morpholine-4-carbodithioate complexes of selenium and tellurium have been thermally decomposed to produce Se and Te nanomaterials with diverse morphologies. acs.org By forming a metal complex with this compound, one could potentially use a similar solvothermal decomposition method to generate metal sulfide nanoparticles, with the organic ligands decomposing to leave behind the inorganic material.

Secondly, the molecule itself is a versatile building block. The 2-oxo-2-phenylethyl (phenacyl) group is a well-known synthon in organic chemistry. It can be used in reactions to construct a wide variety of five- and six-membered heterocyclic compounds, which are often the core of functional organic materials. researchgate.netnih.gov The phenacyl moiety can react with various reagents to form structures like oxazoles, imidazoles, and benzoxazepines. researchgate.net The presence of the morpholine-4-carbodithioate tail would impart specific properties, such as solubility, metal-binding capability, or self-assembly directionality, to the resulting larger organic molecules or polymers.

Assessment of its Catalytic or Organocatalytic Potential

While no direct catalytic applications of this compound have been reported, an analysis of its structure suggests several possibilities.

Metal Complex Catalysis: Many dithiocarbamate-metal complexes are known to be catalytically active. The title compound could serve as a ligand to create novel catalysts where the metal center is the active site, and the ligand framework tunes its electronic and steric properties.

Organocatalysis: The molecule contains several functional groups that could potentially engage in organocatalysis. The nitrogen atom of the morpholine ring is a Lewis basic site, though its basicity is attenuated by the electron-withdrawing effect of the carbodithioate group. nih.gov The sulfur atoms are also Lewis basic and could activate substrates. Furthermore, the methylene (B1212753) protons adjacent to the carbonyl group of the phenacyl moiety are acidic and could be deprotonated to form an enolate, a key intermediate in many C-C bond-forming reactions.

Design of Supramolecular Assemblies Utilizing its Intrinsic Intermolecular Interaction Motifs

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures from molecular components. This compound is rich in sites capable of participating in such interactions, making it an excellent candidate for designing self-assembling systems.

The key interaction motifs present in the molecule are:

Hydrogen Bonding: The carbonyl oxygen of the phenacyl group and the ether oxygen of the morpholine ring are potent hydrogen bond acceptors. They can interact with C-H donors from neighboring molecules to form C-H···O interactions, which are known to direct crystal packing into chains or sheets. researchgate.netnih.gov The two sulfur atoms of the dithiocarbamate group can also act as weak hydrogen bond acceptors, forming C-H···S or N-H···S bonds. nih.govehu.es

π-π Stacking: The phenyl ring of the phenacyl group can engage in π-π stacking interactions with the phenyl rings of adjacent molecules, contributing significantly to the stability of the crystal lattice. researchgate.net

Dipole-Dipole Interactions: The polar carbonyl (C=O) and thiocarbonyl (C=S) groups introduce significant dipole moments, leading to dipole-dipole interactions that help organize the molecules in the solid state.

These varied and directional intermolecular forces suggest that this compound could be engineered to form well-defined supramolecular architectures such as dimers, one-dimensional chains, or two-dimensional layers. nih.govnih.gov

| Functional Group | Potential Role in Interaction | Type of Interaction | Resulting Supramolecular Motif |

|---|---|---|---|

| Phenyl Ring | π-system Donor/Acceptor | π-π Stacking | Columnar Stacks, Herringbone Patterns |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | C-H···O | Dimers, Chains, Sheets |

| Morpholine Oxygen | Hydrogen Bond Acceptor | C-H···O | Inter-linking of assemblies |

| Dithiocarbamate Sulfurs | Hydrogen Bond Acceptor | C-H···S | Chains, Cross-linking |

Prospective Research Avenues and Outstanding Challenges in Chemical Research

Development of Innovative and Sustainable Synthetic Routes

The conventional synthesis of dithiocarbamate (B8719985) esters often involves a multi-step process starting with the reaction of a secondary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by alkylation with a suitable halide. For 2-oxo-2-phenylethyl morpholine-4-carbodithioate, this would typically involve the reaction of morpholine (B109124) with carbon disulfide, followed by treatment with a phenacyl halide. While effective, this approach can generate significant waste and may involve the use of hazardous solvents.

Future research should focus on the development of more sustainable and efficient synthetic methodologies. One promising avenue is the exploration of one-pot, multi-component reactions . acs.orgorganic-chemistry.orgorganic-chemistry.orgrsc.org These reactions, where multiple starting materials are combined in a single reaction vessel to form the desired product, offer advantages in terms of reduced waste, lower energy consumption, and simplified purification procedures. A potential one-pot synthesis for the target compound could involve the simultaneous reaction of morpholine, carbon disulfide, and a phenacyl halide under optimized conditions.

Furthermore, the principles of green chemistry should be integrated into the synthetic design. researchgate.netrsc.org This includes the use of environmentally benign solvents, such as water or deep eutectic solvents, to replace traditional volatile organic compounds. rsc.orgacs.orgscispace.com Catalyst-free synthetic methods are also highly desirable as they eliminate the need for potentially toxic and expensive catalysts. acs.orgorganic-chemistry.org Microwave-assisted synthesis is another area worth exploring, as it can often lead to significantly reduced reaction times and improved yields.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Synthesis | Combination of multiple reaction steps into a single operation. acs.orgrsc.org | Reduced waste, time, and resource efficiency. |

| Green Solvents | Utilization of water, deep eutectic solvents, or polyethylene (B3416737) glycol (PEG). rsc.orgscispace.com | Reduced environmental impact and improved safety. |

| Catalyst-Free Reactions | Avoidance of metal or organic catalysts. organic-chemistry.orgresearchgate.net | Cost-effective, simplified purification, and reduced toxicity. |

| Photocatalytic Methods | Use of visible light to promote the reaction. rsc.org | Mild reaction conditions and sustainable energy source. |

Discovery of Uncharted Reactivity and Transformation Pathways

The unique juxtaposition of the dithiocarbamate group and the phenacyl moiety in this compound suggests a rich and potentially uncharted reactivity profile. The dithiocarbamate functional group is known to undergo a variety of reactions, including oxidation to form thiuram disulfides and S-alkylation. wikipedia.org The phenacyl group, with its electrophilic carbonyl carbon and adjacent reactive methylene (B1212753) group, is also a hub for various chemical transformations. wisdomlib.orgresearchgate.net

An intriguing area of research would be to explore the intramolecular interactions between these two functional groups. For instance, the sulfur atoms of the dithiocarbamate could potentially interact with the carbonyl group, influencing its reactivity or leading to novel cyclization reactions under specific conditions. The methylene group of the phenacyl moiety is acidic and can be deprotonated to form an enolate, which could then participate in intramolecular reactions.

The photochemistry of dithiocarbamates is another area ripe for exploration. acs.orgnih.govacs.org Irradiation with light could lead to the formation of reactive intermediates, such as radicals, which could then undergo unique and synthetically useful transformations. The presence of the chromophoric phenacyl group could influence the photochemical behavior of the dithiocarbamate moiety, leading to reactivity patterns not observed in simpler dithiocarbamate esters.

| Reactivity Aspect | Potential Research Focus | Expected Outcomes |

| Intramolecular Reactions | Exploring reactions between the dithiocarbamate and phenacyl groups. | Synthesis of novel heterocyclic compounds. |

| Nucleophilic/Electrophilic Reactions | Investigating the reactivity of the sulfur atoms and the carbonyl group with various reagents. researchgate.netlibretexts.orgresearchgate.net | Development of new functionalization strategies. |

| Photochemical Transformations | Studying the effect of light on the compound's reactivity. acs.orgnih.gov | Discovery of novel light-induced reactions and intermediates. |

Rational Design and Synthesis of Derivatives for Tailored Chemical Functions

The modular nature of this compound makes it an excellent scaffold for the rational design and synthesis of derivatives with tailored chemical functions. Both the morpholine ring and the phenyl ring of the phenacyl group can be systematically modified to fine-tune the electronic and steric properties of the molecule.

The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. researchgate.netnih.gove3s-conferences.orgnih.govresearchgate.net By introducing substituents on the morpholine ring, it may be possible to modulate the biological activity or other chemical properties of the derivatives. The phenyl ring of the phenacyl group is also amenable to substitution. Introducing electron-donating or electron-withdrawing groups can alter the reactivity of the carbonyl group and the acidity of the adjacent methylene protons.

The synthesis of a library of derivatives with systematic structural variations would allow for the establishment of structure-activity relationships (SAR) . researchgate.netnih.gove3s-conferences.org This, in turn, would provide valuable insights into how different structural features influence the chemical and physical properties of these compounds, paving the way for their application in areas such as materials science, catalysis, or as chemical probes.

| Molecular Scaffold | Modification Strategy | Potential Impact on Function |

| Morpholine Ring | Introduction of alkyl or aryl substituents. | Altered solubility, and steric hindrance. nih.gove3s-conferences.org |

| Phenyl Group | Substitution with electron-donating or -withdrawing groups. | Modified electronic properties and reactivity. nih.gov |

| Dithiocarbamate Linker | Variation of the sulfur-containing chain. | Changes in coordination properties and stability. |

Integration of Advanced Computational Modeling for Predictive Chemical Understanding

Advanced computational modeling techniques, such as Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, can provide invaluable insights into the chemical behavior of this compound and its derivatives, complementing experimental studies. nih.govresearchgate.netnih.gov

DFT calculations can be employed to elucidate reaction mechanisms, predict the stability of intermediates and transition states, and calculate various spectroscopic properties. This can help in understanding the uncharted reactivity of the molecule and in designing experiments to probe these reaction pathways. For instance, computational studies can predict the most likely sites for nucleophilic or electrophilic attack and can model the potential energy surfaces of intramolecular reactions.

QSPR models can be developed to predict various physical and chemical properties of a series of derivatives based on their molecular descriptors. nih.govresearchgate.netnih.gov This can accelerate the design process by allowing for the in silico screening of virtual compounds before their synthesis, saving time and resources. For example, QSPR models could be used to predict the solubility, lipophilicity, or other relevant properties of a library of derivatives, helping to identify candidates with the desired characteristics.

| Computational Method | Application Area | Predicted Information |

| Density Functional Theory (DFT) | Reaction mechanism elucidation. | Transition state energies, reaction pathways, and spectroscopic data. |

| Quantitative Structure-Property Relationship (QSPR) | Predictive modeling of properties. nih.govnih.gov | Solubility, reactivity, and other physicochemical properties. |

| Molecular Dynamics (MD) | Simulation of conformational behavior. | Conformational preferences and intermolecular interactions. |

Q & A

Q. Methodology :

- Data collection : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) at 296 K .

- Structure solution : SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. R-factors < 0.05 indicate high precision .

- Software : WinGX/ORTEP for visualization and hydrogen-bonding pattern analysis (e.g., C–H···S and π-π interactions) .

Advanced: How can researchers resolve contradictions in biological activity data across derivatives?

- Statistical analysis : Use multivariate regression to correlate substituent effects (e.g., electron-withdrawing groups) with anticholinesterase activity .

- Dose-response studies : Validate IC₅₀ values via enzyme inhibition assays (e.g., acetylcholinesterase from Electrophorus electricus) with triplicate measurements .

- Cytotoxicity controls : Compare NIH/3T3 cell viability data to rule out non-specific toxicity . Contradictions may arise from assay variability or substituent-induced conformational changes in target enzymes.

Advanced: How can reaction conditions be optimized to improve synthesis yields?

- Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for enhanced intermediate solubility .

- Catalyst optimization : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate α-bromoacetophenone coupling .

- Temperature control : Monitor exothermic reactions (e.g., using ice baths during bromoacetophenone addition) to minimize side products .

Advanced: What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina to model binding poses in cholinesterase active sites, focusing on dithiocarbamate-metal interactions (e.g., Zn²⁺ in BuChE) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- Pharmacophore mapping : Identify critical features (e.g., aromatic rings, hydrogen-bond acceptors) using Schrödinger Suite .

Advanced: How do hydrogen-bonding patterns influence crystal packing?

- Graph-set analysis : Classify motifs (e.g., R₂²(8) rings from C–H···O bonds) using Etter’s formalism .

- π-π interactions : Measure centroid distances (e.g., 3.76 Å in coumarin derivatives) to assess stacking stability .

- Impact on solubility : Strong intermolecular hydrogen bonds (e.g., N–H···S) may reduce solubility, necessitating co-solvents for biological testing .

Advanced: What challenges arise in refining crystallographic data for this compound?

- Disorder modeling : Address overlapping electron densities in morpholine rings using PART instructions in SHELXL .

- Twinned crystals : Apply HKLF 5 in SHELXL for data integration from twinned specimens (e.g., pseudo-merohedral twinning) .

- Anisotropic displacement : Refine thermal parameters for heavy atoms (e.g., Br, S) to avoid overfitting .

Advanced: How do substituents affect molecular conformation and bioactivity?

- Dihedral angle analysis : Substituents on the phenyl ring alter the angle between the benzimidazole and morpholine moieties (e.g., 86.32° in bromo derivatives), impacting enzyme binding .

- QSAR studies : Derive Hammett σ values to predict electronic effects on IC₅₀ .

- Crystallographic data : Compare unit cell parameters (e.g., a = 7.05 Å for bromo vs. 7.03 Å for fluoro derivatives) to correlate steric effects with activity .

Advanced: How are metal complexes of this compound synthesized and analyzed?

- Coordination chemistry : React the dithiocarbamate ligand with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol to form [M(L)₂] complexes .

- Characterization :

- Magnetic susceptibility : Confirm octahedral geometry for Fe(III) (µeff ~ 5.9 BM) .

- PXRD : Match experimental patterns to single-crystal data (e.g., monoclinic P21/c for Cu complexes) .

- Applications : Study metal-ligand charge transfer (MLCT) bands for catalytic or antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.